![molecular formula C22H27ClN2O4 B13774508 1-(4-Nitrophenethyl)-2-allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 63938-07-8](/img/structure/B13774508.png)
1-(4-Nitrophenethyl)-2-allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
1-(4-Nitrophenethyl)-2-allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenethyl group, an allyl group, and a tetrahydroisoquinoline core. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions and exhibit diverse biological activities.
Preparation Methods
The synthesis of 1-(4-Nitrophenethyl)-2-allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the nitrophenethyl intermediate: This step involves the nitration of phenethylamine to produce 4-nitrophenethylamine hydrochloride.
Alkylation and cyclization: The nitrophenethyl intermediate is then subjected to alkylation with allyl bromide, followed by cyclization to form the tetrahydroisoquinoline core.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(4-Nitrophenethyl)-2-allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Scientific Research Applications
Dopamine Receptor Agonism
Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant activity as dopamine receptor agonists. Specifically, the compound's structure suggests potential interactions with DA1 receptors, which are crucial in the treatment of various neurological disorders such as Parkinson's disease and schizophrenia .
Antitumor Activity
Preliminary studies have highlighted the compound's potential antitumor effects. Similar tetrahydroisoquinoline derivatives have shown promise in inhibiting tumor growth in various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the isoquinoline skeleton can enhance its anticancer properties .
Neuroprotective Effects
The compound may also possess neuroprotective properties. Research into related compounds has demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis, which is relevant for neurodegenerative diseases .
Toxicity and Safety Profile
The acute toxicity of 1-(4-Nitrophenethyl)-2-allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been evaluated in animal models. The lethal dose (LD50) for intravenous administration in mice is reported to be approximately 70 mg/kg . This information is critical for assessing safety in potential therapeutic applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenethyl)-2-allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting gene expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-(4-Nitrophenethyl)-2-allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other similar compounds, such as:
4-Nitrophenethylamine hydrochloride: A simpler compound with similar nitrophenethyl and hydrochloride groups.
2-(4-Nitrophenyl)ethylamine hydrochloride: Another related compound with a nitrophenyl group and ethylamine moiety.
®-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride: A more complex compound with additional functional groups, which may exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Biological Activity
1-(4-Nitrophenethyl)-2-allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinoline derivatives. Its unique structure includes a tetrahydroisoquinoline backbone with substitutions that may enhance its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C20H24N2O4·HCl
- Molecular Weight : Approximately 418.914 g/mol
- CAS Number : 63938-07-8
The compound features a complex arrangement of functional groups that contribute to its reactivity and potential biological effects.
Pharmacological Properties
Research indicates that tetrahydroisoquinoline derivatives exhibit a variety of biological properties, including:
- Antioxidant Activity : Studies have shown that certain derivatives can scavenge free radicals, thereby reducing oxidative stress in cells.
- Neuroprotective Effects : Some compounds within this class have demonstrated the ability to protect neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.
- Antitumor Activity : Preliminary studies indicate that these compounds may inhibit tumor growth in various cancer cell lines.
The biological activity of this compound may be attributed to its interaction with specific cellular targets. Research typically focuses on:
- Receptor Binding : The compound may act on neurotransmitter receptors or other cellular receptors involved in signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes that are crucial for cancer cell proliferation or survival.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar tetrahydroisoquinoline derivatives:
Compound Name | Structure | Unique Features |
---|---|---|
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | Structure | Lacks nitrophenyl substitution; primarily studied for neuroprotective effects. |
6-Methoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline | Structure | Contains a methoxy group instead of dimethoxy; different pharmacological profile. |
6-Hydroxy-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline | Structure | Hydroxy substitution impacts solubility and biological activity compared to the dimethoxy variant. |
The presence of the 4-nitrophenethyl moiety and the allyl substitution is believed to enhance the selectivity and potency of this compound in comparison to its analogs.
Neuroprotective Effects
A study conducted on neuroprotective properties demonstrated that derivatives similar to 1-(4-Nitrophenethyl)-2-allyl-6,7-dimethoxy showed significant protection against oxidative stress-induced neuronal damage. The mechanism involved the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activity.
Antitumor Activity
In vitro studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis. Notably, it was found to be more effective than some established chemotherapeutic agents.
Pharmacokinetics and Bioavailability
Research has also focused on the pharmacokinetic profile of tetrahydroisoquinoline derivatives. Studies suggest that modifications in the chemical structure can significantly influence bioavailability and metabolic stability. For instance:
- Bioavailability Studies : A related study showed improved oral bioavailability for certain derivatives when compared to standard treatments for autoimmune diseases.
Properties
CAS No. |
63938-07-8 |
---|---|
Molecular Formula |
C22H27ClN2O4 |
Molecular Weight |
418.9 g/mol |
IUPAC Name |
6,7-dimethoxy-1-[2-(4-nitrophenyl)ethyl]-2-prop-2-enyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C22H26N2O4.ClH/c1-4-12-23-13-11-17-14-21(27-2)22(28-3)15-19(17)20(23)10-7-16-5-8-18(9-6-16)24(25)26;/h4-6,8-9,14-15,20H,1,7,10-13H2,2-3H3;1H |
InChI Key |
NPXVUKFDUUECTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C([NH+](CCC2=C1)CC=C)CCC3=CC=C(C=C3)[N+](=O)[O-])OC.[Cl-] |
Origin of Product |
United States |
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